molecular formula C19H19FN4O3S2 B2951935 N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide CAS No. 851978-76-2

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

Cat. No. B2951935
M. Wt: 434.5
InChI Key: PCKBOXJIPSQZKM-UHFFFAOYSA-N
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Description

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide involves the reaction of 4-fluorobenzo[d]thiazol-2-amine with 4-(piperidin-1-ylsulfonyl)benzohydrazide in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.

Starting Materials
4-fluorobenzo[d]thiazol-2-amine, 4-(piperidin-1-ylsulfonyl)benzohydrazide, coupling agent (e.g. EDCI or DCC), solvent (e.g. DMF or DMSO)

Reaction
Step 1: Dissolve 4-fluorobenzo[d]thiazol-2-amine (1 equiv.) and 4-(piperidin-1-ylsulfonyl)benzohydrazide (1 equiv.) in a suitable solvent (e.g. DMF or DMSO)., Step 2: Add a coupling agent (e.g. EDCI or DCC) to the reaction mixture and stir at room temperature or under reflux conditions for several hours., Step 3: Purify the resulting product by column chromatography or recrystallization to obtain N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide.

Mechanism Of Action

The mechanism of action of N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide involves the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. It has been found to inhibit the activity of topoisomerase IIα, a key enzyme involved in DNA replication and repair, as well as the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various apoptotic pathways. It has also been found to inhibit cancer cell migration and invasion, which are key processes involved in cancer metastasis. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain.

Advantages And Limitations For Lab Experiments

One advantage of N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is its potent inhibitory activity against cancer cells, which makes it a promising candidate for further drug development. However, one limitation is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses.

Future Directions

For the study of N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide include further investigation of its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, its mechanism of action could be further elucidated through studies of its interactions with various enzymes and proteins involved in cancer cell growth and proliferation. Finally, its potential toxicity could be further investigated to determine safe dosages for clinical use.

Scientific Research Applications

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit potent inhibitory activity against several cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been investigated for its potential use as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S2/c20-15-5-4-6-16-17(15)21-19(28-16)23-22-18(25)13-7-9-14(10-8-13)29(26,27)24-11-2-1-3-12-24/h4-10H,1-3,11-12H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKBOXJIPSQZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

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